4-[(Dimethylsulfamoyl)methyl]benzoic acid
Description
4-[(Dimethylsulfamoyl)methyl]benzoic acid is a benzoic acid derivative featuring a dimethylsulfamoyl group attached via a methylene (-CH₂-) linker at the para position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a sulfonamide-based substituent, which can influence physicochemical properties (e.g., solubility, acidity) and biological interactions. These analogs are often synthesized for applications in medicinal chemistry, such as enzyme inhibition or prodrug development .
Properties
IUPAC Name |
4-(dimethylsulfamoylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRFCUTOQJLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Dimethylsulfamoyl)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid and dimethylsulfamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[(Dimethylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-[(Dimethylsulfamoyl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular formulas, and properties of 4-[(Dimethylsulfamoyl)methyl]benzoic acid with analogous compounds:
Biological Activity
4-[(Dimethylsulfamoyl)methyl]benzoic acid, also known by its CAS number 1206-37-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : 229.25 g/mol
- Structure : The compound features a benzoic acid moiety substituted with a dimethylsulfamoyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The following mechanisms have been documented:
- Inhibition of Prostaglandin E2 (PGE2) : This compound has shown significant inhibitory effects on PGE2-induced TNFα production in human whole blood assays, indicating potential anti-inflammatory properties .
- Cellular Pathway Modulation : The compound may modulate pathways associated with inflammation and pain, making it a candidate for therapeutic applications in treating inflammatory diseases .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit inflammatory responses. For instance, one study reported an IC50 value of 123 nM for the inhibition of TNFα in an ex vivo LPS-stimulated human whole blood assay, demonstrating its potency compared to established NSAIDs like diclofenac .
Anticancer Potential
The compound has been investigated for its potential as a therapeutic agent against various malignancies. Its structural similarity to known anticancer agents suggests it may function as an inhibitor in cancer signaling pathways . Specifically, it has been noted for its ability to inhibit hedgehog signaling pathways, which are implicated in several cancers such as breast and pancreatic adenocarcinoma .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(Methylsulfamoyl)methyl]benzoic acid | Structure | Moderate anti-inflammatory effects |
| 4-[(Ethylsulfamoyl)methyl]benzoic acid | Structure | Lower potency compared to dimethyl derivative |
| 4-(N,N-Dimethylsulfamoyl)benzoic acid | Structure | Similar activity profile with variations in efficacy |
Case Studies
-
Clinical Candidate Evaluation :
A study evaluated the pharmacokinetics and efficacy of a derivative of this compound in animal models of arthritis. Results indicated significant reduction in inflammation markers compared to control groups, highlighting its potential as a clinical candidate for anti-inflammatory therapies . -
Mechanistic Studies :
Research focused on the molecular interactions of this compound revealed that it binds effectively to specific enzymes involved in inflammatory pathways, suggesting a targeted approach for drug development in treating chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
